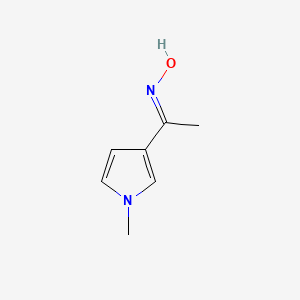
(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the oxime group adds unique chemical properties to the molecule, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime typically involves the reaction of 1-(1-Methyl-1H-pyrrol-3-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted oxime derivatives.
科学的研究の応用
(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling processes.
類似化合物との比較
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone oxime
- 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone oxime
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime is unique due to its specific structural configuration and the presence of the oxime group. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrrole ring further enhances its versatility in various applications.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
(NE)-N-[1-(1-methylpyrrol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N2O/c1-6(8-10)7-3-4-9(2)5-7/h3-5,10H,1-2H3/b8-6+ |
InChIキー |
LEWZYWXWBPNCEB-SOFGYWHQSA-N |
異性体SMILES |
C/C(=N\O)/C1=CN(C=C1)C |
正規SMILES |
CC(=NO)C1=CN(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


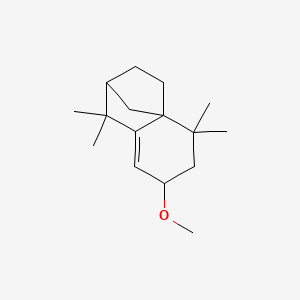

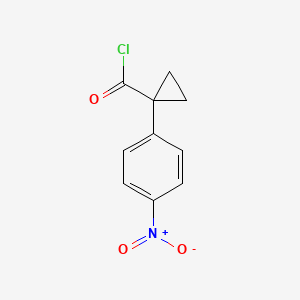
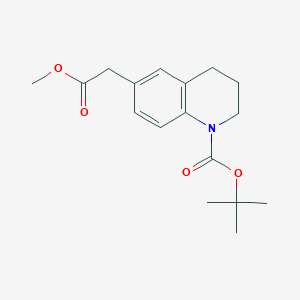
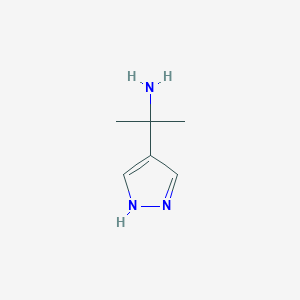
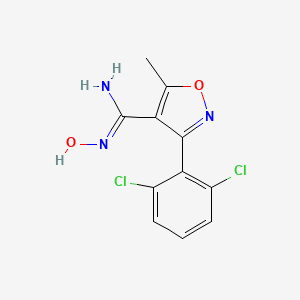
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
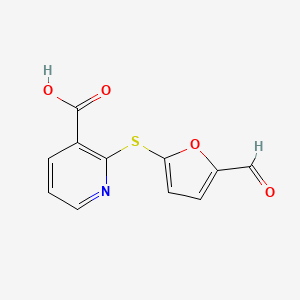


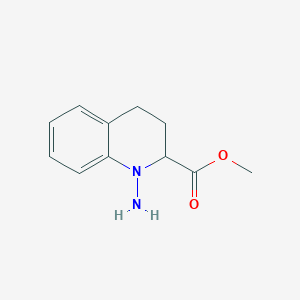
![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)


